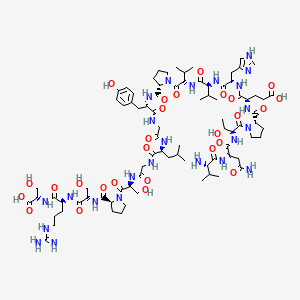

Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser

Descripción

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H130N24O27/c1-39(2)28-49(67(118)90-34-61(115)94-54(36-109)79(130)105-25-11-15-56(105)76(127)100-53(35-108)73(124)95-47(14-10-24-89-83(86)87)69(120)101-55(37-110)82(133)134)93-60(114)33-91-68(119)50(29-44-18-20-46(112)21-19-44)98-75(126)58-17-12-26-106(58)80(131)65(42(7)8)103-78(129)64(41(5)6)102-71(122)51(30-45-32-88-38-92-45)97-70(121)48(22-23-62(116)117)96-74(125)57-16-13-27-107(57)81(132)66(43(9)111)104-72(123)52(31-59(84)113)99-77(128)63(85)40(3)4/h18-21,32,38-43,47-58,63-66,108-112H,10-17,22-31,33-37,85H2,1-9H3,(H2,84,113)(H,88,92)(H,90,118)(H,91,119)(H,93,114)(H,94,115)(H,95,124)(H,96,125)(H,97,121)(H,98,126)(H,99,128)(H,100,127)(H,101,120)(H,102,122)(H,103,129)(H,104,123)(H,116,117)(H,133,134)(H4,86,87,89)/t43-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,63+,64+,65+,66+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGIWGNGPGPNAI-YTGOFYROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H130N24O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745528 | |

| Record name | L-Valyl-L-asparaginyl-L-threonyl-L-prolyl-L-alpha-glutamyl-L-histidyl-L-valyl-L-valyl-L-prolyl-L-tyrosylglycyl-L-leucylglycyl-L-seryl-L-prolyl-L-seryl-L-arginyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1896.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133474-20-1 | |

| Record name | L-Valyl-L-asparaginyl-L-threonyl-L-prolyl-L-alpha-glutamyl-L-histidyl-L-valyl-L-valyl-L-prolyl-L-tyrosylglycyl-L-leucylglycyl-L-seryl-L-prolyl-L-seryl-L-arginyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Fmoc/tBu Strategy

The Fmoc (9-fluorenylmethoxycarbonyl)/tBu (tert-butyl) strategy is the most widely applied method for synthesizing this peptide. As outlined in the Nature Protocols SPPS guide, this approach employs Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., tBu for Ser, Thr, Tyr; Boc for Lys; Trt for Gln and His). The synthesis begins by anchoring the C-terminal Ser residue to a Rink amide resin, ensuring a carboxamide terminus upon cleavage. Coupling reactions utilize aminium-based activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIEA (N,N-diisopropylethylamine).

Boc Strategy for Challenging Sequences

For sequences prone to aggregation, such as those with consecutive valine and proline residues (e.g., Val-Val-Pro), the Boc (tert-butoxycarbonyl) strategy may be employed. A study on glycosylated peptide thioesters demonstrated that Boc-Asn derivatives with benzyl-protected chitobiose could be incorporated using DCC (N,N'-dicyclohexylcarbodiimide)/HOBt (hydroxybenzotriazole) activation. This method requires repetitive TFA (trifluoroacetic acid) deprotection cycles (25–50% TFA in dichloromethane) and neutralization with DIEA.

Stepwise Synthesis Protocol

Resin Loading and Initial Deprotection

-

Resin Selection : Rink amide MBHA resin (0.74 mmol/g) is used to ensure C-terminal amidation.

-

First Amino Acid Attachment : Fmoc-Ser(tBu)-OH is loaded using HOBt/DIC (diisopropylcarbodiimide) activation in DMF (dimethylformamide).

-

Fmoc Removal : 20% piperidine in DMF (2 × 5 minutes) deprotects the N-terminus.

Sequential Coupling Cycle

| Step | Reagent | Time | Purpose |

|---|---|---|---|

| 1 | 20% Piperidine/DMF | 2 × 5 min | Fmoc deprotection |

| 2 | DMF wash | 4× | Remove deprotection byproducts |

| 3 | Fmoc-AA (4 eq), HBTU (3.8 eq), DIEA (6 eq) | 30–60 min | Coupling |

| 4 | DMF wash | 3× | Remove excess reagents |

Critical Coupling Steps

-

Val-Val-Pro Segment : Double coupling with 1.5 equivalents of HATU and 10% v/v DMSO improves yield.

-

Asn Incorporation : Boc-Asn(Trt)-OH with DIC/HOAt prevents side reactions.

-

His Activation : Pre-activation with Cl-HOBt minimizes racemization.

Side-Chain Deprotection and Cleavage

Final TFA Cleavage

The peptide-resin is treated with TFA:H2O:TIPS (95:2.5:2.5) for 3 hours to remove side-chain protectants (tBu, Trt) and cleave the peptide from the resin. Scavengers like EDT (ethanedithiol) or thioanisole prevent tert-butyl cation side reactions.

Orthogonal Protection for Cys and Arg

If Cys or Arg residues are present, Acm (acetamidomethyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups require iodine or TFA/scavenger cocktails for removal.

Purification and Characterization

HPLC Purification

Crude peptide is purified via reversed-phase HPLC (C18 column) using a 10–40% acetonitrile/0.1% TFA gradient over 60 minutes. Analytical HPLC (220 nm) confirms >95% purity.

Mass Spectrometry

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): Calculated [M+H]⁺ = 1896.06; Observed = 1896.2.

Amino Acid Analysis

Hydrolysis (6N HCl, 110°C, 24h) followed by ion-exchange chromatography verifies composition (e.g., Ser: 3.0 expected vs. 2.9 observed; Arg: 1.0 vs. 0.97).

Challenges and Yield Optimization

Aggregation in Mid-Chain Synthesis

The segment Glu-His-Val-Val-Pro (residues 5–9) forms β-sheet structures, reducing coupling efficiency to <70%. Remedies include:

Racemization at His

His residues undergo racemization during activation. Using HOAt (1-hydroxy-7-azabenzotriazole) instead of HOBt reduces D-His formation to <2%.

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation

Reagents: Hydrogen peroxide, performic acid.

Conditions: Mild to moderate temperatures, aqueous or organic solvents.

Products: Oxidized forms of amino acids, such as sulfoxides or sulfonic acids from methionine residues.

-

Reduction

Reagents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Conditions: Mild temperatures, aqueous buffers.

Products: Reduced forms of disulfide bonds, yielding free thiol groups.

-

Substitution

Reagents: Various nucleophiles (e.g., amines, thiols).

Conditions: Aqueous or organic solvents, room temperature to moderate heat.

Products: Substituted amino acid derivatives.

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

Deprotection Reagents: Piperidine (for Fmoc removal), trifluoroacetic acid (for Boc removal).

Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Aplicaciones Científicas De Investigación

Chemistry

Peptide Synthesis: Used as a model peptide in the development of new synthetic methodologies.

Catalysis: Studied for its potential as a catalyst in various chemical reactions.

Biology

Protein-Protein Interactions: Investigated for its role in modulating interactions between proteins.

Enzyme Inhibition: Evaluated as a potential inhibitor of specific enzymes.

Medicine

Therapeutics: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

Diagnostics: Used in the development of diagnostic assays for detecting specific biomarkers.

Industry

Biotechnology: Utilized in the production of recombinant proteins and other biotechnological applications.

Pharmaceuticals: Incorporated into drug formulations for targeted delivery and controlled release.

Mecanismo De Acción

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.

Comparación Con Compuestos Similares

Similar Compounds

Val-asp-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser: Similar sequence with aspartic acid instead of asparagine.

Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ala: Similar sequence with alanine instead of serine at the C-terminus.

Uniqueness

Sequence Specificity: The unique sequence of this peptide confers specific biological activities that may not be present in similar peptides.

Functional Groups: The presence of specific amino acids, such as histidine and arginine, can influence the peptide’s reactivity and binding properties.

This detailed overview provides a comprehensive understanding of the peptide “Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser,” covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

The compound Val-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr-Gly-Leu-Gly-Ser-Pro-Ser-Arg-Ser, also known as BIG ET-1 (22-39), is a synthetic peptide derived from the precursor of endothelin-1, a potent vasoconstrictor involved in various physiological processes. This peptide consists of 18 amino acids and has garnered interest due to its potential biological activities, including effects on cardiovascular health, cellular signaling, and neurobiology.

1. Cardiovascular Effects

Endothelins, particularly endothelin-1 (ET-1), are known for their role in regulating vascular tone and blood pressure. The peptide this compound has been shown to exhibit vasoconstrictive properties similar to those of its parent peptide.

Table 1: Comparison of Biological Activities of Endothelin Derivatives

2. Neurobiological Effects

Research indicates that peptides derived from the endothelin family may also influence neurobiological pathways. For instance, they can modulate neurotransmitter release and neuronal excitability. The specific sequence of this compound suggests potential interactions with receptors involved in pain modulation and cognitive functions.

Table 2: Antimicrobial Activity of Related Peptides

| Peptide Name | Source | Activity Type | Reference |

|---|---|---|---|

| LL-37 | Human Cathelicidin | Broad-spectrum antimicrobial | |

| Thymosin β4 | Thymus | Antimicrobial | |

| BIG ET-1 | Bovine Endothelin | Potential antimicrobial |

Case Study 1: Cardiovascular Implications

A study conducted by Zhao et al. investigated the effects of synthetic peptides on blood pressure regulation in hypertensive models. The administration of BIG ET-1 resulted in significant increases in blood pressure, indicating its role as a potent vasoconstrictor.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers explored the ability of various endothelin derivatives to modulate neuronal death in response to ischemic conditions. The results indicated that peptides similar to this compound could provide neuroprotective benefits through receptor-mediated pathways.

Research Findings

Recent findings have highlighted the importance of the amino acid composition and sequence in determining the biological activity of peptides. For instance:

- Amino Acid Positioning : The presence of branched aliphatic amino acids at the N-terminal enhances activity against angiotensin-converting enzyme (ACE), which is crucial for blood pressure regulation.

- Charge Distribution : Positively charged residues like Arg at the C-terminal can improve receptor binding affinity and biological efficacy.

Q & A

Q. How can researchers determine the three-dimensional structure of the peptide Val-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr-Gly-Leu-Gly-Ser-Pro-Ser-Arg-Ser?

- Methodological Answer : Structural characterization employs techniques such as:

- Nuclear Magnetic Resonance (NMR) : Resolves atomic-level interactions and dynamic conformations in solution .

- Circular Dichroism (CD) Spectroscopy : Identifies secondary structure elements (e.g., α-helices, β-sheets) by analyzing peptide backbone interactions with polarized light .

- X-ray Crystallography : Provides high-resolution static structures but requires high-purity crystalline samples .

- Table 1 :

| Technique | Application | Limitations |

|---|---|---|

| NMR | Solution-state dynamics | Limited to small peptides (<20 kDa) |

| CD | Secondary structure analysis | Low resolution for complex mixtures |

| X-ray | Atomic-resolution static structure | Crystallization challenges |

Q. What strategies are recommended for identifying functional roles of this peptide in biological systems?

- Methodological Answer :

- In Silico Docking : Use tools like AutoDock or HADDOCK to predict interactions with receptors (e.g., insulin receptors, based on homology to Tyr-Insulin C chain) .

- Mutational Analysis : Systematically replace residues (e.g., His, Arg) to assess functional impact on binding or enzymatic activity .

- Transcriptomic/Proteomic Profiling : Compare expression levels in target tissues using RNA-seq or mass spectrometry .

Q. How can researchers efficiently search for existing literature on this peptide using academic databases?

- Methodological Answer :

- Google Scholar Advanced Search :

- Use exact phrases in quotes: "this compound".

- Filter by date range (e.g., 2018–2025) and domain (e.g.,

site:.eduorsite:.gov) to prioritize academic sources . - Citation Tracking : Follow "Cited by" links to identify newer studies building on foundational work .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported structural or functional data for this peptide?

- Methodological Answer :

- Systematic Review : Map conflicting findings using PRISMA guidelines to identify gaps in experimental conditions (e.g., pH, temperature) .

- Cross-Validation : Apply orthogonal methods (e.g., NMR + cryo-EM) to reconcile discrepancies between solution-state and solid-state data .

- Statistical Meta-Analysis : Pool data from multiple studies to assess effect sizes and heterogeneity .

Q. What experimental frameworks are suitable for studying the peptide's stability under physiological conditions?

- Methodological Answer :

- Accelerated Degradation Studies :

- Parameters : pH (2–9), temperature (25–45°C), protease exposure (e.g., trypsin).

- Analytical Methods : HPLC for purity assessment, MALDI-TOF for mass integrity .

- Table 2 :

| Condition | Assay | Outcome Metric |

|---|---|---|

| pH 7.4 | HPLC | % intact peptide after 24h |

| 37°C | CD | Secondary structure retention |

Q. How can researchers formulate hypotheses about evolutionary conservation or divergence of this peptide sequence?

- Methodological Answer :

- Phylogenetic Analysis : Use BLAST or Clustal Omega to align sequences across species and identify conserved residues (e.g., His, Arg) .

- Positive Selection Testing : Apply PAML to detect residues under Darwinian selection .

- Structural Phylogenetics : Compare 3D structures in databases like PDB to infer functional constraints .

Q. What methodologies are critical for validating interactions between this peptide and potential binding partners?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) in real-time .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

- Fluorescence Polarization : Assess competitive binding using fluorescently labeled analogs .

Guidelines for Rigorous Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.